molecular formula C17H34ClNO4 B591812 Decanoyl-10,10,10,d3-L-carnitine Chloride CAS No. 1297271-50-1

Decanoyl-10,10,10,d3-L-carnitine Chloride

Cat. No.: B591812
CAS No.: 1297271-50-1
M. Wt: 354.93
InChI Key: KETNUEKCBCWXCU-QNYOVWSSSA-N
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Description

Decanoyl-10,10,10,d3-L-carnitine Chloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of L-carnitine, a naturally occurring compound involved in the metabolism of fatty acids. The stable isotope labeling with deuterium (d3) allows for precise tracking and quantification in various analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decanoyl-10,10,10,d3-L-carnitine Chloride involves the esterification of L-carnitine with decanoic acid, followed by the introduction of deuterium atoms. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient production. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Decanoyl-10,10,10,d3-L-carnitine Chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Decanoic acid derivatives.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Various substituted carnitine derivatives depending on the nucleophile used.

Scientific Research Applications

Decanoyl-10,10,10,d3-L-carnitine Chloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of carnitine and its derivatives.

    Biology: Studied for its role in fatty acid metabolism and mitochondrial function.

    Medicine: Investigated for its potential therapeutic effects in metabolic disorders and cardiovascular diseases.

    Industry: Utilized in the development of diagnostic assays and quality control of pharmaceutical products.

Mechanism of Action

Decanoyl-10,10,10,d3-L-carnitine Chloride functions by facilitating the transport of fatty acids into the mitochondria for β-oxidation. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Decanoyl-L-carnitine: A non-labeled version of the compound.

    Octanoyl-L-carnitine: A shorter-chain analog.

    Palmitoyl-L-carnitine: A longer-chain analog.

Uniqueness

Decanoyl-10,10,10,d3-L-carnitine Chloride is unique due to its stable isotope labeling, which allows for precise analytical applications. This labeling provides a significant advantage in research settings where accurate quantification and tracking are essential.

Properties

CAS No.

1297271-50-1

Molecular Formula

C17H34ClNO4

Molecular Weight

354.93

IUPAC Name

(3R)-3-(10,10,10-trideuteriodecanoyloxy)-4-(trimethylazaniumyl)butanoate;hydrochloride

InChI

InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1/i1D3;

InChI Key

KETNUEKCBCWXCU-QNYOVWSSSA-N

SMILES

CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl

Synonyms

(2R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-1-propanaminium Chloride-d3

Origin of Product

United States

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